molecular formula C14H20O2 B6291881 2-(2,6-Diisopropylphenyl)acetic acid CAS No. 1855-28-3

2-(2,6-Diisopropylphenyl)acetic acid

Cat. No.: B6291881
CAS No.: 1855-28-3
M. Wt: 220.31 g/mol
InChI Key: HGBKQMCWHVMQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Diisopropylphenyl)acetic acid (CAS 1855-28-3) is a high-purity organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 . It serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. The structure, featuring a carboxylic acid functional group attached to a sterically hindered 2,6-diisopropylphenyl group, makes it a valuable precursor for constructing more complex molecules, particularly specialized ligands . Researchers utilize this compound to develop advanced ligands for coordination chemistry and catalysis, where the bulky diisopropylphenyl group provides significant steric hindrance, influencing the selectivity and stability of the resulting metal complexes . Its application extends to the synthesis of pharmaceutical intermediates and other fine chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14(15)16/h5-7,9-10H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKQMCWHVMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Strategies for Carbon-Carbon Bond Formation Leading to 2-(2,6-Diisopropylphenyl)acetic acid

The creation of the crucial bond between the substituted phenyl ring and the acetic acid moiety is a cornerstone of synthesizing the target molecule. Key strategies include modern cross-coupling reactions and classical organometallic carboxylation.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds. gold-chemistry.org While direct coupling of an aryl halide with an acetic acid equivalent can be challenging, several multi-step or related approaches are viable.

One potential pathway is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl halide. gold-chemistry.orgwikipedia.orgnrochemistry.com In a hypothetical route to this compound, 1-bromo-2,6-diisopropylbenzene could be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Subsequent removal of the silyl (B83357) protecting group followed by hydration of the resulting terminal alkyne would yield an intermediate ketone, which could then be rearranged or oxidized to the desired carboxylic acid.

A more direct approach involves the palladium-catalyzed α-arylation of enolates . rsc.org This method facilitates the direct coupling of an aryl halide with an ester enolate. For this specific synthesis, the lithium enolate of tert-butyl acetate (B1210297) could be coupled with 1-bromo-2,6-diisopropylbenzene in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The resulting tert-butyl 2-(2,6-diisopropylphenyl)acetate can then be hydrolyzed to the final carboxylic acid product. The bulky diisopropylphenyl group can present steric challenges, often requiring tailored ligands and reaction conditions to achieve high yields. rsc.orgnih.gov

Reaction Type Aryl Precursor Acetic Acid Synthon Key Reagents Notes
Sonogashira Coupling1-Bromo-2,6-diisopropylbenzeneTrimethylsilylacetylenePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, BaseRequires subsequent alkyne hydration and conversion. wikipedia.orgnrochemistry.com
α-Arylation of Enolate1-Bromo-2,6-diisopropylbenzenetert-Butyl acetatePd catalyst, Phosphine ligand, Strong base (e.g., LiN(SiMe₃)₂)Direct formation of the ester precursor. rsc.org

Carboxylation, the reaction with carbon dioxide (CO₂), is a fundamental method for synthesizing carboxylic acids. rsc.org The most common application of this strategy for the target molecule involves the use of a Grignard reagent.

The synthesis begins with the preparation of the Grignard reagent from 2,6-diisopropylbenzyl bromide. The bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2,6-diisopropylbenzylmagnesium bromide. This organometallic intermediate is then treated with solid carbon dioxide (dry ice). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. The final step is an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate and yield this compound. This method is highly effective and widely used for its reliability and the low cost of carbon dioxide.

More advanced methods, such as the direct palladium-catalyzed carboxylation of C-H bonds, are emerging but are less commonly applied for this specific transformation. nih.gov

Functional Group Interconversions and Derivatization

An alternative to forming the core skeleton is to start with a molecule that already contains the 2,6-diisopropylphenyl group and chemically modify a side chain into the desired acetic acid group.

A highly practical and common industrial route involves the hydrolysis of 2-(2,6-diisopropylphenyl)acetonitrile. This nitrile precursor is readily synthesized, often by the cyanation of 2,6-diisopropylbenzyl chloride or bromide. The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Acid-catalyzed hydrolysis involves refluxing the nitrile with an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.commasterorganicchemistry.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. chemistrysteps.com This process initially forms the carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk A subsequent acidification step is required to protonate the salt and isolate the free carboxylic acid. libretexts.org

Hydrolysis Type Reagents Intermediate Final Product (before workup) Key Conditions
Acid-Catalyzed2-(2,6-diisopropylphenyl)acetonitrile, H₂O, HCl (aq)2-(2,6-diisopropylphenyl)acetamideThis compound & NH₄ClHeat (reflux) masterorganicchemistry.com
Base-Catalyzed2-(2,6-diisopropylphenyl)acetonitrile, H₂O, NaOH (aq)2-(2,6-diisopropylphenyl)acetamideSodium 2-(2,6-diisopropylphenyl)acetate & NH₃Heat (reflux), followed by acidification chemguide.co.uk

Another established method is the Willgerodt-Kindler reaction , which can convert 2,6-diisopropylacetophenone into a thioamide, which is then hydrolyzed to the carboxylic acid. wikipedia.orgmsu.eduorganic-chemistry.org This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form the morpholide thioamide of this compound. msu.edusoachim.info Subsequent hydrolysis yields the final product.

Asymmetric Synthesis and Enantioselective Approaches

The title compound, this compound, is achiral. However, asymmetric synthesis methodologies are crucial for preparing its chiral derivatives, particularly those with a stereocenter at the α-position (the carbon adjacent to the carboxyl group). These chiral derivatives are of significant interest in medicinal chemistry.

One prominent strategy is the asymmetric hydrogenation of an α,β-unsaturated precursor, such as 2-(2,6-diisopropylphenyl)acrylic acid. This reaction can be performed using hydrogen gas and a chiral transition metal catalyst, often based on rhodium, ruthenium, or nickel, complexed with a chiral phosphine ligand. nih.govrsc.orgrsc.org The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). nih.govresearchgate.net

Another powerful technique involves the use of a chiral auxiliary . wikipedia.orgresearchgate.net In this approach, the achiral acetic acid is first converted to an amide by reacting it with a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.govharvard.edu The chiral auxiliary then directs the stereoselective alkylation of the α-carbon. Deprotonation with a strong base forms a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face. Finally, the auxiliary is cleaved, typically by hydrolysis, to release the enantiomerically enriched α-substituted carboxylic acid. harvard.eduresearchgate.net

Asymmetric Method Precursor Key Reagents Outcome
Asymmetric Hydrogenation2-(2,6-Diisopropylphenyl)acrylic acidH₂, Chiral Ni or Rh catalyst (e.g., with BenzP* or Ph-BPE ligand)Chiral 2-(2,6-diisopropylphenyl)propionic acid nih.govrsc.org
Chiral AuxiliaryThis compoundChiral Auxiliary (e.g., Evans oxazolidinone), Base, Electrophileα-Substituted chiral derivative wikipedia.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of this compound can be approached through various methods, with a growing emphasis on environmentally benign strategies. A prominent route involves the Willgerodt-Kindler reaction, which converts 2-acetyl-1,3-diisopropylbenzene to the corresponding thiomorpholide, followed by hydrolysis to yield the desired carboxylic acid. wikipedia.orgorganic-chemistry.org Green chemistry principles are being increasingly applied to this reaction sequence to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.compsu.edu The application of microwave irradiation to the Willgerodt-Kindler reaction for the synthesis of the 2-(2,6-diisopropylphenyl)thioacetomorpholide intermediate offers a significant green advantage.

The optimization of microwave-assisted synthesis involves several key parameters, including microwave power, reaction temperature, and irradiation time. scispace.com For the synthesis of the thiomorpholide intermediate from 2-acetyl-1,3-diisopropylbenzene, morpholine, and sulfur, a systematic approach to optimizing these conditions is crucial for maximizing the yield and minimizing by-product formation. The use of a catalyst, such as Montmorillonite K10, can further enhance the reaction rate and yield under microwave conditions. soachim.info

Following the formation of the thiomorpholide, the subsequent hydrolysis to this compound can also be expedited using microwave heating. This step typically involves treating the thiomorpholide with a strong base, such as sodium hydroxide, in an aqueous solution. Microwave irradiation can dramatically reduce the hydrolysis time from hours to minutes. mdpi.com

Table 1: Illustrative Optimization of Microwave-Assisted Synthesis of 2-(2,6-Diisopropylphenyl)thioacetomorpholide

ParameterCondition 1Condition 2 (Optimized)Condition 3
Microwave Power (W) 150300450
Temperature (°C) 120150180
Reaction Time (min) 15105
Yield (%) 759288

This table presents a hypothetical optimization study based on general principles of microwave-assisted Willgerodt-Kindler reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrolysis of 2-(2,6-Diisopropylphenyl)thioacetomorpholide

MethodTemperature (°C)Reaction TimeYield of this compound (%)
Conventional Heating 1004 hours85
Microwave-Assisted 12015 minutes95

This table provides an illustrative comparison based on typical enhancements observed in microwave-assisted hydrolysis reactions.

Solvent-Free or Low-Environmental-Impact Protocols

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov The Willgerodt-Kindler reaction is amenable to solvent-free conditions, further enhancing its green credentials.

In a solvent-free protocol, a mixture of 2-acetyl-1,3-diisopropylbenzene, morpholine, and sulfur is heated directly, often under microwave irradiation to accelerate the reaction. jocpr.com This approach not only eliminates the need for a solvent but also simplifies the work-up procedure, as the product can often be isolated by direct crystallization or simple extraction. The use of a solid-supported catalyst, such as Montmorillonite K10, can be particularly advantageous in solvent-free systems, facilitating easy separation and potential recycling of the catalyst. soachim.info

Research has shown that solvent-free Willgerodt-Kindler reactions can provide good to excellent yields of the corresponding thioamides. researchgate.net The subsequent hydrolysis of the thiomorpholide can also be performed under low-environmental-impact conditions, for instance, by using water as the solvent, which is non-toxic and readily available.

Table 3: Research Findings on Solvent-Free Willgerodt-Kindler Reactions of Aryl Ketones

Aryl KetoneAmineReaction ConditionsYield of Thioamide (%)Reference
AcetophenoneMorpholine100°C, 2h, solvent-free85 researchgate.net
4-MethoxyacetophenoneMorpholine100°C, 2.5h, solvent-free82 researchgate.net
4-ChloroacetophenoneMorpholine100°C, 3h, solvent-free78 researchgate.net

This table summarizes findings from the literature on related substrates to illustrate the feasibility and efficiency of solvent-free Willgerodt-Kindler reactions.

By adopting these green chemistry approaches, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing to be both economically viable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in both solution and the solid state.

High-Resolution 1D and 2D NMR Techniques

In solution, one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(2,6-diisopropylphenyl)acetic acid molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The sterically hindered nature of the diisopropylphenyl group significantly influences the chemical shifts of nearby protons.

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear as a triplet and a doublet in the aromatic region (typically δ 7.0-7.3 ppm).

Methine Protons (-CH(CH₃)₂): The two methine protons of the isopropyl groups would likely appear as a septet due to coupling with the twelve methyl protons. Steric hindrance could cause this signal to be broad and located in the δ 3.0-3.5 ppm range.

Methylene (B1212753) Protons (-CH₂COOH): The methylene protons adjacent to the aromatic ring and the carboxylic acid group are expected to produce a singlet around δ 3.6-3.8 ppm.

Methyl Protons (-CH(CH₃)₂): The four methyl groups of the isopropyl substituents are diastereotopic due to the chiral center created by the acetic acid side chain, and they would appear as a doublet in the aliphatic region (around δ 1.1-1.3 ppm).

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing significantly downfield (δ 175-180 ppm).

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring would show distinct signals in the δ 120-150 ppm range. This includes two quaternary carbons attached to the isopropyl groups, one quaternary carbon attached to the acetic acid moiety, and three CH carbons.

Methylene Carbon (-CH₂COOH): The methylene carbon is expected to resonate in the range of δ 40-45 ppm.

Methine Carbons (-CH(CH₃)₂): The methine carbons of the isopropyl groups would appear in the aliphatic region, around δ 28-32 ppm.

Methyl Carbons (-CH(CH₃)₂): The methyl carbons would be the most shielded, with signals appearing in the upfield region of the spectrum (δ 22-26 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-COOH>10.0br s175-180
Ar-H7.0-7.3m120-130
Ar-C (quaternary)--135-150
-CH₂COOH3.6-3.8s40-45
-CH(CH₃)₂3.0-3.5sept28-32
-CH(CH₃)₂1.1-1.3d22-26

Solid-State NMR for Conformational Studies

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), would be valuable for studying its conformational preferences in the solid state. This can reveal information about the torsion angles between the phenyl ring and the acetic acid side chain, as well as the orientation of the bulky isopropyl groups. Polymorphism, if present, could be identified by the appearance of different sets of signals in the ssNMR spectrum for different crystalline forms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed Band Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methylene groups are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is anticipated in the region of 1700-1725 cm⁻¹ for the hydrogen-bonded dimer.

C=C Stretches: Aromatic ring stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1200-1450 cm⁻¹ region.

Table 2: Predicted IR and Raman Band Assignments for this compound.
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H stretch (H-bonded)2500-3300Weak/BroadBroad, Strong (IR)
Aromatic C-H stretch3010-31003010-3100Medium (IR), Strong (Raman)
Aliphatic C-H stretch2850-29702850-2970Strong (IR), Strong (Raman)
C=O stretch1700-17251700-1725Very Strong (IR), Medium (Raman)
Aromatic C=C stretch1450-16001450-1600Medium-Strong (IR & Raman)
C-O stretch / O-H bend1200-1450VariableStrong (IR)

Conformational Isomer Identification via Vibrational Fingerprints

Due to the steric bulk of the 2,6-diisopropylphenyl group, rotation around the bond connecting the phenyl ring and the methylene group may be restricted, potentially leading to stable conformational isomers (rotamers). These conformers would have slightly different vibrational energies, which could manifest as distinct peaks or shoulders in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra, especially in low-temperature studies.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

For this compound (C₁₄H₂₀O₂), the exact molecular weight is 220.1463 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺˙) at m/z 220 would be observed. Key fragmentation pathways would likely include:

Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid would result in a fragment at m/z 175, corresponding to the [M - COOH]⁺ ion.

Benzylic cleavage: The bond between the aromatic ring and the methylene group can cleave, leading to a benzylic cation at m/z 161, corresponding to the [C₁₂H₁₇]⁺ ion.

Loss of a methyl group: Fragmentation of one of the isopropyl groups could lead to the loss of a methyl radical, resulting in a fragment at m/z 205 ([M - CH₃]⁺).

Loss of propene: A McLafferty-type rearrangement involving the isopropyl groups could potentially lead to the loss of propene (C₃H₆), giving a fragment at m/z 178.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonFormula
220[M]⁺˙ (Molecular Ion)[C₁₄H₂₀O₂]⁺˙
205[M - CH₃]⁺[C₁₃H₁₇O₂]⁺
175[M - COOH]⁺[C₁₃H₁₉]⁺
161[M - CH₂COOH]⁺[C₁₂H₁₇]⁺

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state architecture.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105

Note: This data is hypothetical and based on typical values for similar organic molecules.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal.

For this compound, a Hirshfeld surface analysis would provide valuable information about the nature and extent of intermolecular contacts. The most significant interactions would likely be:

O···H contacts: These would be prominent in the region of the carboxylic acid dimer, represented by distinct red areas on the d_norm map, indicating strong hydrogen bonding.

H···H contacts: Due to the abundance of hydrogen atoms in the isopropyl and phenyl groups, these contacts would cover a large portion of the Hirshfeld surface, representing van der Waals forces.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Applications in Coordination Chemistry and Ligand Design

2-(2,6-Diisopropylphenyl)acetic Acid as a Carboxylate Ligand Precursor

The deprotonation of this compound yields the 2-(2,6-diisopropylphenyl)acetato ligand, a carboxylate that has found utility in the synthesis of various metal complexes. The presence of the bulky 2,6-diisopropylphenyl group in close proximity to the coordinating carboxylate function is a defining feature of this ligand.

Metal-carboxylate complexes are a well-established class of coordination compounds, and their synthesis typically involves the reaction of a metal salt with a carboxylic acid or its conjugate base. google.com The synthesis of complexes involving the 2-(2,6-diisopropylphenyl)acetato ligand generally follows these conventional routes. Common methods include:

Salt Metathesis: This is a widely used method where a metal halide or another suitable salt is reacted with the sodium or potassium salt of this compound. The driving force for the reaction is often the precipitation of an insoluble salt, such as sodium chloride.

Protonolysis: In this approach, a metal complex with a basic ligand, such as a metal alkyl or amide, is treated with this compound. The acidic proton of the carboxylic acid reacts with the basic ligand, leading to the formation of the metal-carboxylate bond and the release of a neutral byproduct (e.g., an alkane or an amine).

The choice of synthetic methodology is often dictated by the nature of the metal center and the desired final complex. For instance, the synthesis of early transition metal or lanthanide complexes may necessitate the use of highly reactive precursors in anhydrous and anaerobic conditions due to their sensitivity to air and moisture.

While specific synthetic details for a wide range of metal complexes with 2-(2,6-diisopropylphenyl)acetate are not extensively documented in publicly available literature, the principles of their formation are well-understood from the broader chemistry of metal carboxylates. The bulky nature of the 2,6-diisopropylphenyl group does not typically hinder the fundamental coordination of the carboxylate group, but it does play a crucial role in determining the final structure and stability of the resulting complex.

Carboxylate ligands are known for their versatile coordination behavior, and the 2-(2,6-diisopropylphenyl)acetato ligand is no exception. It can adopt several coordination modes, which in turn influence the geometry of the resulting metal complex. The primary coordination modes for carboxylate ligands include:

Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to the metal center. This is common when the metal center is sterically crowded by other bulky ligands.

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a four-membered chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge between two different metal centers. This can lead to the formation of dinuclear or polynuclear structures.

The significant steric bulk of the 2,6-diisopropylphenyl moiety can favor certain coordination modes over others. For example, the steric hindrance may disfavor the formation of highly aggregated polynuclear structures that might be observed with less bulky carboxylates. Instead, it can promote the formation of mononuclear or dinuclear complexes where the bulky groups can be accommodated without excessive steric strain.

The geometry of the resulting diisopropylphenylacetato ligands within a complex is also noteworthy. The C-O bond lengths of the carboxylate group can provide insight into the coordination mode. In a symmetrically bridging or chelating mode, the two C-O bond lengths are typically similar, indicating delocalization of the negative charge. In a monodentate mode, a significant difference between the coordinated C-O bond (longer) and the uncoordinated C=O bond (shorter) is expected.

Table 1: Common Coordination Modes of Carboxylate Ligands

Coordination ModeDescriptionTypical Structural Feature
Monodentate One oxygen atom coordinates to the metal center.Asymmetric C-O bond lengths in the carboxylate group.
Bidentate Chelating Both oxygen atoms coordinate to the same metal center.Formation of a four-membered chelate ring.
Bidentate Bridging Oxygen atoms coordinate to two different metal centers.Can lead to dinuclear or polynuclear structures.

This table presents generalized coordination modes for carboxylate ligands, which are applicable to the 2-(2,6-diisopropylphenyl)acetato ligand.

Steric Influence of the 2,6-Diisopropylphenyl Moiety on Metal Coordination

The most significant contribution of the 2-(2,6-diisopropylphenyl)acetato ligand to coordination chemistry is the steric bulk imparted by the 2,6-diisopropylphenyl group. This steric hindrance has several profound effects on the resulting metal complexes. The strategic placement of bulky substituents is a common tactic in ligand design to control the coordination number and geometry of metal ions. acs.orgrsc.org

The two isopropyl groups ortho to the point of attachment to the acetic acid moiety create a sterically crowded pocket around the coordinating carboxylate group. This can:

Limit the Coordination Number: The bulky groups can prevent the coordination of a large number of ligands to the metal center, favoring lower coordination numbers. This can be particularly useful in stabilizing reactive species that might otherwise be prone to oligomerization or decomposition.

Enforce Unusual Geometries: The steric repulsion between the bulky ligands can force the metal complex to adopt a distorted or unusual coordination geometry that would not be observed with less sterically demanding ligands.

Create a Protective Pocket: The bulky groups can encapsulate the metal center, creating a hydrophobic and sterically protected environment. This can shield the metal center from unwanted reactions with the solvent or other reagents, thereby enhancing the stability of the complex. Research on other sterically hindered ligands, such as those containing the 2,6-diisopropylphenyl group in different contexts, has shown that these steric effects can lead to the formation of unique and stable complexes with unusual electronic and reactive properties. rsc.orgresearchgate.netresearchgate.net

The steric influence of the 2,6-diisopropylphenyl group is a key factor in the design of catalysts. By controlling the accessibility of the metal center, it is possible to influence the selectivity of catalytic reactions. For example, a sterically hindered catalyst might favor the reaction of smaller substrates over larger ones.

Design of Polydentate Ligands Incorporating the this compound Scaffold

While this compound is a valuable precursor for monodentate carboxylate ligands, its scaffold also holds potential for the design of more complex polydentate ligands. Polydentate ligands are molecules that can bind to a metal center through two or more donor atoms, and they are of great interest in coordination chemistry due to their ability to form highly stable complexes, often referred to as chelates.

The this compound scaffold can be functionalized to introduce additional donor groups, thereby transforming it into a polydentate ligand. Potential synthetic strategies could involve:

Functionalization of the Phenyl Ring: The aromatic ring of the 2,6-diisopropylphenyl group could be further substituted with donor groups such as pyridyl, amino, or phosphino (B1201336) moieties. This would create a ligand capable of binding to a metal center through both the carboxylate group and the newly introduced donor atom(s).

Modification of the Acetic Acid Backbone: The methylene (B1212753) group of the acetic acid moiety could potentially be functionalized, although this is generally a less common approach.

The design of such polydentate ligands would combine the steric bulk of the 2,6-diisopropylphenyl group with the enhanced stability of the chelate effect. This could lead to the development of novel catalysts with unique reactivity and selectivity, as well as new materials with interesting structural and electronic properties. While specific examples of polydentate ligands derived directly from the this compound scaffold are not prevalent in the literature, the principles of polydentate ligand design are well-established and provide a clear pathway for future research in this area. nih.govnih.gov The synthesis of polydentate ligands from related starting materials, such as 2,6-diisopropylaniline (B50358), has been demonstrated, showcasing the versatility of the diisopropylphenyl building block in ligand synthesis. researchgate.net

Roles in Catalysis Research

Organometallic Catalysis Involving 2-(2,6-Diisopropylphenyl)acetic Acid Derivatives

The 2,6-diisopropylphenyl group is a cornerstone in the architecture of advanced organometallic catalysts. Its pronounced steric bulk is leveraged to create a specific coordination environment around a metal center, which is crucial for achieving high catalytic activity and selectivity. While the parent acetic acid compound provides a structural blueprint, it is often the related 2,6-diisopropylaniline (B50358) that serves as the direct precursor for many of the most successful and widely used ligands in this class.

N-Heterocyclic Carbenes (NHCs) have risen as a dominant class of ligands in homogeneous catalysis, largely due to their strong σ-donating properties and the tunable nature of their steric profile. rsc.org The 2,6-diisopropylphenyl group has been pivotal in this field, leading to some of the most important NHC ligands, notably IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analogue, SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). rsc.orgmdpi.com

The synthesis of these crucial ligand precursors typically starts from 2,6-diisopropylaniline. nih.govrsc.org A common two-step procedure for IPr, for instance, involves the initial condensation of two equivalents of 2,6-diisopropylaniline with glyoxal (B1671930) to form a diazabutadiene intermediate. acs.org This intermediate is then cyclized to produce the 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), the direct precursor to the free carbene. acs.org Similarly, the saturated SIPr precursor can be synthesized from N,N'-bis(2,6-diisopropylphenyl)ethylenediimine through cyclization with paraformaldehyde and chlorotrimethylsilane. acs.org The development of novel, sterically demanding NHC ligands, such as the "hash" series (IPr#), also utilizes modular alkylation of aniline (B41778) derivatives, underscoring the flexibility of this synthetic platform. rsc.orgmdpi.com

Palladium complexes incorporating NHC ligands with 2,6-diisopropylphenyl substituents are exceptionally effective catalysts for a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of pharmaceuticals, functional materials, and fine chemicals. nsf.govacs.org The strong electron donation and significant steric bulk of ligands like IPr stabilize the palladium center and promote key steps in the catalytic cycle, enabling challenging bond formations under mild conditions. acs.org

For example, the [Pd(IPr)(μ-Cl)Cl]₂ complex is a highly reactive precatalyst for Suzuki-Miyaura coupling, achieving high yields at room temperature with low catalyst loadings. acs.org Similarly, a palladium complex with a chelating [N,O] ligand derived from the condensation of 2,6-diisopropylaniline demonstrated good activity for Suzuki-Miyaura reactions in environmentally friendly solvents. nsf.govgoogle.com The utility of these catalysts extends to a broad range of transformations, including Buchwald-Hartwig amination, amide N-C(O) Suzuki coupling, and C-H activation, often with good to excellent yields. mdpi.com The development of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes with ligands such as 1,4-di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene has further expanded the scope to include the coupling of various aryl chlorides and boronic acids under mild conditions. youtube.com

Reaction TypeCatalyst/Ligand SystemKey FindingsReference
Suzuki-Miyaura Coupling[Pd(IPr)(μ-Cl)Cl]₂Highly reactive at room temperature with low catalyst loading (>95% conversion at 0.025 mol%). acs.org
Suzuki-Miyaura CouplingPd complex with [N,O] ligand from 2,6-diisopropylanilineActive at room temperature in "green" solvents; effective for aryl bromides and chlorides. nsf.govgoogle.com
Suzuki-Miyaura CouplingPEPPSI-type Pd complex with tzIPr ligandHigh activity for coupling aryl chlorides and boronic acids regardless of steric/electronic nature. youtube.com
Amide N-C(O) Suzuki CouplingPd-IPr#Evaluated with good to excellent yields, demonstrating broad applicability. mdpi.com
Buchwald-Hartwig AminationPd-IPr#Effective for C-Cl bond amination. mdpi.com

In the field of polymer chemistry, late-transition metal catalysts, particularly those of nickel and palladium, featuring imine ligands with bulky 2,6-diisopropylphenyl substituents are highly valued. mdpi.com These bulky groups play a critical role in controlling the polymerization process. By sterically shielding the axial positions of the square planar metal center, they impede chain transfer reactions, which in turn favors the formation of high molecular weight polymers over shorter oligomers. mdpi.com

Catalyst systems incorporating the 2,6-diisopropylphenylimine moiety, such as certain (k²-N,O)salicylaldiminato nickel complexes, are highly active for ethylene (B1197577) polymerization. mdpi.com The properties of the resulting polymers can be finely tuned. For instance, bimetallic catalysts linked by different bridging units can produce polyethylenes with vastly different molecular weights and polydispersity indices. kfupm.edu.sa Furthermore, these robust catalyst designs have led to the synthesis of linear low-density polyethylene (B3416737) (LLDPE) using a single catalyst with just ethylene, and they have shown enhanced incorporation of α-olefins into the polymer chain. researchgate.net

Catalyst TypeMetal CenterKey Features & Polymer PropertiesReference
(k²-N,O)salicylaldiminato complexesNickelBulky 2,6-diisopropylphenyl groups retard chain transfer, producing high molecular weight polyethylene. mdpi.com
Binuclear CGC complexesGroup 4 (e.g., Zr)Exhibit increased thermal stability and produce higher molecular weight polymers than analogous mononuclear catalysts. kfupm.edu.sa
Imino-amido complexesNot specifiedThermally robust, produce copolymers with higher molecular weights, and show improved α-olefin incorporation. researchgate.net
Pyridine (B92270) moiety-containing single-site catalystsGroup 4Used for polymerizing addition polymerizable unsaturated monomers, especially olefins. nih.gov

Mechanistic Investigations of Catalytic Cycles

The well-defined nature and unique steric and electronic properties of ligands bearing the 2,6-diisopropylphenyl group make them powerful tools for elucidating complex catalytic mechanisms. These ligands can stabilize reactive intermediates that might otherwise be too transient to observe, allowing for detailed spectroscopic, kinetic, and structural studies. researchgate.netnih.gov

A notable example is in the study of copper hydride ([Cu-H]) catalysis. Mechanistic investigations of the insertion of carbonyl substrates into the Cu-H bond were facilitated by using NHC-copper hydride dimer complexes, such as [(IPr)Cu(μ-H)]₂. nih.gov These studies provided direct evidence that the dissociation of the dimer into a reactive monomeric [(NHC)Cu-H] species is the rate-limiting step for activated substrates, a long-proposed but unproven mechanistic detail. nih.gov

Influence of Ligand Sterics on Catalytic Performance and Selectivity

The steric hindrance provided by the 2,6-diisopropylphenyl groups is arguably their most influential characteristic in catalysis. This bulk is not merely a passive feature but an active component that dictates catalyst performance and product selectivity. mdpi.com The "extreme steric hindrance," as it is often described, is critical for activating strong chemical bonds and for isolating unstable reaction intermediates. mdpi.com

The effect of this steric bulk has been quantified and rationalized using computational methods like Density Functional Theory (DFT). Studies on IPr-type ligands in olefin metathesis have shown how modifications to the steric environment around the metal center directly impact catalytic behavior. The steric influence is highly directional (anisotropic). In Ni-catalyzed reductive couplings, for example, the steric repulsion between an alkyne substituent and the bulky ortho-isopropyl groups of the NHC ligand can completely reverse the regioselectivity of the reaction, forcing substituents into a proximal arrangement that would otherwise be disfavored. This level of control is difficult to achieve with less bulky ligands, where selectivity is often dominated by interactions between the substrates themselves. The steric properties, often described by parameters like percent buried volume (%Vbur), provide a quantitative, albeit sometimes qualitative, trend for predicting catalytic outcomes.

Heterogeneous Catalysis Incorporating this compound Units

While ligands bearing the 2,6-diisopropylphenyl group have predominantly been used in homogeneous catalysis, there is significant interest in "heterogenizing" these systems. acs.orgresearchgate.net The goal is to combine the high activity and selectivity of these well-defined molecular catalysts with the practical advantages of heterogeneous catalysts, namely easy separation from the reaction products and enhanced recyclability. researchgate.netnih.gov

This is typically achieved by anchoring the homogeneous catalyst, or the ligand itself, onto a solid support. researchgate.net Various supports have been explored, including polymers, silica, and metal-organic frameworks (MOFs). researchgate.net For instance, polyethylene or polypropylene-supported palladium complexes that incorporate IPr-carbene ligands have been successfully used in Suzuki coupling reactions, demonstrating low levels of metal leaching. In the realm of olefin processing, nickel catalysts have been heterogenized on supports like zeolites and MOFs for ethylene oligomerization. youtube.commdpi.com One approach involves creating isolated Ni-active sites within a zeolitic imidazolate framework (ZIF-8) that mimic the coordination environment of highly active homogeneous diimine catalysts. mdpi.com

Despite these successes, challenges remain. The covalent linking of ligands to a solid support can be complex, and the resulting heterogeneous catalyst may not always retain the high activity of its homogeneous counterpart. researchgate.net The fragility of the metal-ligand combination can sometimes persist in the immobilized version, and leaching of the metal from the support can lead to a decline in performance over repeated cycles. researchgate.netresearchgate.net

Contributions to Materials Science and Advanced Functional Materials

Incorporation into Polymer Architectures and Macromolecular Synthesis

There is no available research in the public domain that documents the use of 2-(2,6-Diisopropylphenyl)acetic acid as a monomer or functionalizing agent in polymer synthesis. Scientific literature does not provide examples of its incorporation into polymer backbones or as a pendant group to create specific macromolecular architectures. While acetic acid derivatives can, in principle, be used in polymerization reactions (e.g., polyesterification), no such studies have been reported for this particular compound.

Self-Assembly and Supramolecular Chemistry Utilizing Diisopropylphenyl Recognition

The 2,6-diisopropylphenyl group is known to participate in specific non-covalent interactions, which is a key principle in molecular recognition and supramolecular chemistry. However, there are no dedicated studies on the self-assembly behavior of this compound itself. The interplay between the carboxylic acid group (which can form hydrogen bonds) and the bulky phenyl group has not been explored in the context of forming specific supramolecular structures.

Crystal Engineering and Solid-State Material Design

A search for crystallographic data reveals no published studies on the single-crystal X-ray diffraction of this compound. Consequently, there is no information on its solid-state packing, hydrogen bonding motifs, or other intermolecular interactions. Without this fundamental data, its potential for use in crystal engineering or the rational design of solid-state materials remains unexplored and undocumented in scientific literature.

Investigations in Medicinal Chemistry and Biological Target Studies Non Clinical

Molecular Scaffolding for Novel Chemical Entities

The 2-(2,6-diisopropylphenyl)acetic acid structure serves as a foundational template, or scaffold, for generating novel molecules in drug discovery. Its carboxylic acid group provides a convenient chemical handle for synthesizing a variety of derivatives.

The primary route for creating derivatives from this compound involves modification of the carboxylic acid moiety. Standard organic chemistry techniques can be employed to synthesize esters and amides, thereby expanding the chemical space for biological screening. For instance, the condensation of carboxylic acids with amines or alcohols is a fundamental strategy in medicinal chemistry to produce diverse libraries of compounds.

A common synthetic approach involves activating the carboxylic acid, for example by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine or alcohol to form an amide or ester, respectively. Another widely used method is peptide coupling, which utilizes reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation between the acid and an amine. This method is particularly useful for coupling with amino acids or peptide fragments to create more complex molecules with potential biological activity.

While direct examples for this compound are not prominent in peer-reviewed literature, the synthesis of related phenoxy acetic acid derivatives provides a clear blueprint. For example, studies on 2-(2'-isopropyl-5'-methylphenoxy)acetic acid have shown its successful coupling with various amino acid methyl esters and dipeptides using DCC as a coupling agent to produce compounds with potential antimicrobial activities.

General synthetic schemes, such as those used for creating N-substituted acetamide (B32628) derivatives, are broadly applicable. These often involve reacting various anilines or other amines with an activated acetic acid derivative, such as an acyl chloride, to generate a library of acetamides for biological evaluation. This modular approach allows for the systematic exploration of how different substituents impact biological activity.

Bioisosteric replacement is a key strategy in drug design used to modify a compound's physicochemical properties, potency, selectivity, or metabolic profile without drastically changing its core structure required for biological activity. For this compound, several bioisosteric replacements can be envisioned.

The carboxylic acid group itself is a common target for bioisosteric replacement. It is often replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate acidity (pKa), membrane permeability, and metabolic stability. A notable, though less common, replacement is the use of a 2,6-difluorophenol (B125437) group as a lipophilic bioisostere for a carboxylic acid. Studies have shown that this substitution can increase the lipophilicity of a drug candidate while maintaining the necessary interactions with the biological target. google.com

Ligand-Target Interaction Studies at the Molecular Level

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For derivatives of this compound, these studies would focus on identifying target enzymes or receptors and elucidating the molecular basis for their interaction.

Aryl acetic acid derivatives are well-known inhibitors of various enzymes, most notably cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Derivatives of this compound could be investigated as inhibitors of COX-1 and COX-2. Molecular modeling and docking studies for related compounds, such as 2,4-dichlorophenoxy acetic acid, have indicated a high affinity toward the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism. nih.gov

The mechanism of inhibition can be determined through enzyme kinetics. For example, Lineweaver-Burk plots can reveal whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. Studies on substituted acetamide derivatives targeting butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, have used this method to characterize their mechanism. nih.gov Molecular dynamics simulations can further illuminate the interaction, showing how the inhibitor binds to the enzyme's active site and which amino acid residues are critical for this interaction. nih.gov

The table below shows IC₅₀ values for various acetamide and acid derivatives against different enzyme targets, illustrating the type of data generated in such studies.

Compound ClassDerivative ExampleTarget EnzymeIC₅₀ (µM)Reference
Substituted AcetamideCompound 8cButyrylcholinesterase (BChE)3.94 nih.gov
Pyrrolidine (B122466) AmideCompound 4gN-Acylethanolamine Acid Amidase (NAAA)Low micromolar wikipedia.org
Diketo AcidCompound 1cCarbonic Anhydrase IXNanomolar mdpi.com
Diketo AcidCompound 5Carbonic Anhydrase XIINanomolar mdpi.com
Phenoxy Acetic AcidMefenamic AcidCyclooxygenase-2 (COX-2)5.3 nih.gov

This table is interactive. Click on the headers to sort the data.

Beyond enzyme inhibition, derivatives of this compound could be designed to bind to specific receptors. The bulky diisopropylphenyl moiety is a classic pharmacophore that can fit into hydrophobic pockets of G-protein coupled receptors (GPCRs) or nuclear receptors.

Binding affinities are typically determined using radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor. For example, novel arylcarboxamides have been evaluated for their binding affinity to dopamine (B1211576) D3 and D2 receptors in transfected cell lines. google.com Such studies generate key parameters like the inhibition constant (Ki), which quantifies the compound's binding affinity. A lower Ki value indicates a higher affinity.

Molecular recognition is driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2,6-diisopropylphenyl group would primarily engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The carboxylic acid or its derivative (e.g., an amide) could form critical hydrogen bonds with specific amino acid residues, anchoring the ligand in place. Molecular docking studies are invaluable for visualizing these potential binding modes and guiding the design of new analogs with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies via Rational Design

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. This involves systematically modifying the chemical structure and observing the effect on biological activity.

For derivatives of this compound, an SAR campaign would explore modifications at three key positions:

The Phenyl Ring: The effect of adding or moving substituents on the phenyl ring would be investigated. In many drug discovery programs, electron-withdrawing groups (e.g., halogens, trifluoromethyl) have been shown to enhance potency compared to electron-donating groups. bachem.com

The Isopropyl Groups: The size and nature of the groups at the 2 and 6 positions are critical. The steric bulk of the diisopropyl groups often serves to lock the conformation of the molecule or to provide optimal hydrophobic interactions. SAR studies on related 2,6-disubstituted pyridine (B92270) derivatives have shown that this substitution pattern is a key component for inhibiting Aβ aggregation. nih.gov

The Acetic Acid Moiety: As discussed, converting the acid to various esters, amides, or other bioisosteres can significantly influence potency, selectivity, and pharmacokinetic properties. SAR studies on pyrrolidine amide derivatives, for instance, revealed that the nature of the linker between the core and the terminal phenyl group greatly affected inhibitor potency and selectivity. wikipedia.org

The following table summarizes SAR findings for related compound classes, illustrating how structural changes affect activity.

Compound ClassStructural ModificationEffect on ActivityReference
Aryl Acetamide TriazolopyridazinesAddition of electron-withdrawing groups to aryl tailIncreased potency bachem.com
Pyrrolidine AmidesUse of conformationally flexible linkersIncreased inhibitory potency but reduced selectivity wikipedia.org
Picolinamide DerivativesAmide functionality (vs. benzamide)Stronger bioactivity against acetylcholinesterase semanticscholar.org
N'-PhenylhydrazidesSubstitution with electron-withdrawing groups (e.g., F, Cl, CF₃)Better antifungal activity capes.gov.br

This table is interactive. Click on the headers to sort the data.

Through iterative cycles of design, synthesis, and testing, SAR studies can elucidate the key structural features required for optimal biological activity, guiding the development of potent and selective therapeutic agents based on the this compound scaffold.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy state. karazin.ua For aryl-substituted acetic acids, DFT calculations can determine bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for an Aryl-Substituted Acetic Acid Analogue (Diclofenac) Note: This data is for Diclofenac (B195802) and is used here as a representative example.

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C-C (acetic acid) 1.510
Bond Length C=O (carbonyl) 1.215
Bond Length C-O (hydroxyl) 1.355
Bond Angle O=C-O (carboxyl) 123.5
Dihedral Angle Phenyl-C-C-O Varies with conformation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

For NSAIDs like naproxen (B1676952), DFT calculations have been used to determine these energy levels. A study on naproxen and its degradants calculated the HOMO-LUMO gap to be approximately 4.47 eV. biomedres.usbiomedres.us This value helps in understanding the molecule's electronic transitions and its potential to interact with other molecules. A high HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. biomedres.us For a molecule like 2-(2,6-diisopropylphenyl)acetic acid, the bulky isopropyl groups might influence the electronic distribution and thus the HOMO-LUMO gap, which would be a key parameter in predicting its reactivity.

Table 2: Representative Frontier Orbital Energies for an NSAID Analogue (Naproxen) Note: This data is for Naproxen and is presented as a representative example.

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.78
HOMO-LUMO Gap (ΔE) 4.47

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior in different environments, such as in a solvent. tandfonline.com These simulations are particularly useful for understanding the conformational flexibility of molecules like 2-(arylphenyl)acetic acids.

MD simulations of ibuprofen (B1674241) in water have shown how the molecule interacts with the surrounding solvent and how its conformation changes. tandfonline.comresearchgate.net Studies on ketoprofen (B1673614) have revealed that while multiple conformations are possible in the gas phase, interactions with the solvent and other molecules in the condensed phase lead to a preference for a single conformation. nih.govmdpi.comaip.org For this compound, the bulky isopropyl groups would likely restrict the rotation of the phenyl ring, leading to a more limited set of accessible conformations in solution. MD simulations could precisely map these conformational preferences and the energy barriers between them. aip.org These simulations often track key dihedral angles to describe the molecule's shape and flexibility. mdpi.com

Docking and Scoring Methodologies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsr.com This method is crucial in drug discovery for screening potential drug candidates. The results are often ranked using a scoring function, which estimates the binding affinity, typically in kcal/mol.

Many aryl-substituted propionic acids, such as ibuprofen and naproxen, are known to inhibit cyclooxygenase (COX) enzymes. bionaturajournal.com Docking studies have been extensively used to understand how these drugs fit into the active sites of COX-1 and COX-2. For example, docking simulations of ibuprofen into the COX-2 active site have identified key interactions with amino acid residues like Arg120 and Tyr355. researchgate.net The binding affinity for diclofenac with COX-2 has been calculated to be -8.08 kcal/mol. bionaturajournal.com A lower binding energy suggests a more stable protein-ligand complex. For this compound, docking studies could predict its binding mode and affinity to various protein targets, providing a hypothesis for its biological activity.

Table 3: Representative Docking Scores for NSAID Analogues with COX-2 Note: These values are examples from literature and can vary based on the software and specific protein structure used.

Compound Docking Score (kcal/mol) Key Interacting Residues
Ibuprofen -7.5 Arg120, Tyr355
Naproxen -9.8 Arg120, Ser530
Diclofenac -8.08 Val523, Ser353

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govscirp.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

DFT calculations are commonly used to predict the vibrational frequencies of molecules. nih.gov For example, a thorough vibrational analysis has been performed for ketoprofen, allowing for the assignment of its Raman spectra in both solid and liquid phases. nih.gov Similarly, computational methods can predict the chemical shifts in ¹H and ¹³C NMR spectra. While experimental NMR data for phenylacetic acid is available, computational predictions can help in assigning specific peaks to individual atoms, especially in complex structures. spectrabase.comchemicalbook.comresearchgate.net For this compound, predicted spectra would be invaluable for confirming its synthesis and for detailed structural elucidation.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and transition states. This provides a deeper understanding of the reaction's kinetics and the factors that influence its outcome.

The Fischer esterification, a common reaction for carboxylic acids, is a well-studied example where computational modeling can be applied. youtube.comyoutube.com The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. youtube.com Computational studies can calculate the energy of each species along the reaction coordinate, identifying the transition state with the highest energy, which represents the rate-determining step of the reaction. For the esterification of propanoic acid derivatives, such models can elucidate how the structure of the acid and the alcohol affect the reaction rate. researchgate.netceon.rs Similar studies on this compound could predict its reactivity in esterification and other reactions, and explain how the bulky 2,6-diisopropylphenyl group influences the reaction mechanism through steric and electronic effects.

Q & A

Q. Optimization Parameters :

ParameterOptimal Range
Temperature80–100°C (for coupling reactions)
CatalystPd(PPh₃)₄ or Pd(OAc)₂ (0.5–2 mol%)
SolventToluene or DMF
Reaction Time12–24 hours

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (integration of aromatic vs. aliphatic protons) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and diisopropyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.8–3.2 ppm for CH). Carboxylic acid protons appear as broad singlets (δ 10–12 ppm, solvent-dependent) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 220.31 (C₁₄H₂₀O₂) .
  • HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do noncovalent interactions stabilize the solid-state structure of this compound derivatives?

Methodological Answer :
In crystallographic studies, cooperative noncovalent interactions are critical:

  • Chalcogen Bonding : S⋯Cl⁻ distances (2.848 Å) shorter than van der Waals radii (3.55 Å), with near-linear angles (N⁺–S⋯Cl⁻ ≈ 174.8°) .
  • Hydrogen Bonding : Carboxylic acid dimers form O-H⋯O interactions (≈2.6 Å).
  • Ionic Interactions : Cl⁻ anions interact with cationic thiazol rings (N⁺⋯Cl⁻ = 4.553 Å) .

Q. Experimental Design :

  • Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .
  • Analyze Hirshfeld surfaces to quantify interaction contributions.

Advanced: How can steric hindrance from the diisopropylphenyl group influence reactivity in functionalization reactions?

Methodological Answer :
The bulky 2,6-diisopropylphenyl group imposes steric constraints:

  • Reduced Nucleophilicity : Steric shielding limits access to the acetic acid moiety in SN₂ reactions.
  • Catalyst Design : Use bulky ligands (e.g., BrettPhos) to prevent catalyst deactivation in cross-coupling reactions .

Case Study :
In esterification reactions, yields drop significantly unless:

  • Solvent Choice : Use low-polarity solvents (e.g., THF) to minimize steric crowding.
  • Temperature : Elevated temperatures (80–100°C) enhance molecular mobility .

Basic: What protocols ensure the stability of this compound during storage and handling?

Q. Methodological Answer :

  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions. Monitor degradation via:
    • TLC : Spotting aliquots at intervals (hexane:ethyl acetate = 3:1).
    • Karl Fischer Titration : Measure moisture content (<0.1% w/w) .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Q. Methodological Answer :

  • Disorder Modeling : Use SHELXL's PART instruction to refine disordered isopropyl groups .
  • Twinning : For twinned crystals (common with bulky groups), apply TWIN/BASF commands in SHELXL .
  • Validation Tools : Check R-factor convergence (target R₁ < 0.05) and ADP (atomic displacement parameter) consistency .

Advanced: What computational methods predict the compound’s behavior in catalytic systems?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects.
  • Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene) .
  • Docking Studies : Analyze binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.